molecular formula C6H5BrClN B047225 3-Bromo-5-(chloromethyl)pyridine CAS No. 120277-69-2

3-Bromo-5-(chloromethyl)pyridine

Cat. No.: B047225
CAS No.: 120277-69-2
M. Wt: 206.47 g/mol
InChI Key: NLPHAZLCNNDGPS-UHFFFAOYSA-N
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Description

3-Bromo-5-(chloromethyl)pyridine is an organic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chloromethyl groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(chloromethyl)pyridine typically involves the bromination of 5-(chloromethyl)pyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(chloromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 3-Bromo-5-(chloromethyl)pyridine exhibits significant biological activity, particularly in anticancer research. Studies have shown that it can inhibit cancer cell growth and induce apoptosis in various cancer cell lines. This suggests potential applications as an anticancer agent, although further studies are needed to fully elucidate its mechanisms of action and therapeutic efficacy.

Synthesis of Bioactive Compounds
The compound serves as a key intermediate in the synthesis of various biologically active molecules. For instance, it can be transformed into pyridinium salts, which are common structures in many natural products and pharmaceuticals. These salts are notable for their synthetic routes and reactivity, making them valuable in drug development and gene delivery applications.

Agrochemicals

Synthesis of Trifluoromethylpyridines
this compound is utilized in the synthesis of trifluoromethylpyridines, which are essential components in active agrochemical ingredients. The compound's ability to participate in nucleophilic substitution reactions allows for the development of new agrochemicals with improved efficacy and safety profiles .

Development of New Agrochemicals
More than 20 new trifluoromethylpyridine-containing agrochemicals have been developed using this compound as a precursor. These compounds have received ISO common names, indicating their acceptance for use in agricultural practices.

Materials Science

Pyridinium Ionic Liquids
The synthesis of pyridinium ionic liquids from this compound has opened avenues for research into materials science. These ionic liquids exhibit unique properties that make them suitable for various applications, including catalysis, electrochemistry, and as solvents for chemical reactions.

Reactivity Studies
Interaction studies involving this compound focus on its reactivity with biological targets and other chemical species. Research has demonstrated that it interacts with cellular pathways involved in apoptosis and cell proliferation, indicating its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(chloromethyl)pyridine depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In cross-coupling reactions, the bromine atom undergoes oxidative addition with palladium catalysts, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-(chloromethyl)pyridine is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for synthesizing a wide range of complex organic molecules .

Biological Activity

3-Bromo-5-(chloromethyl)pyridine (BCMP) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₆BrClN and a molecular weight of approximately 242.93 g/mol. The compound features a pyridine ring substituted with bromine (Br) and chloromethyl (CH₂Cl) groups, which contribute to its reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . It has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. The proposed mechanism involves interference with cellular signaling pathways essential for cancer cell survival and proliferation.

  • Case Studies : In one study, BCMP demonstrated significant cytotoxic effects on human cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

Antibacterial and Antifungal Activities

In addition to its anticancer properties, BCMP and its derivatives have been explored for antibacterial and antifungal activities. These compounds may disrupt microbial cell membranes or interfere with essential metabolic pathways in bacteria and fungi.

While the specific mechanism of action for BCMP remains largely unexplored, it is believed that the compound interacts with various biological targets, including enzymes and receptors. This interaction can alter enzyme activity or receptor signaling, leading to physiological effects that contribute to its biological activity.

Synthesis of this compound

The synthesis of BCMP typically involves several methods that allow for the introduction of the bromine and chloromethyl groups onto the pyridine ring. Common synthetic routes include:

  • Nucleophilic Substitution Reactions : The chloromethyl group can be readily displaced by nucleophiles.
  • Coupling Reactions : BCMP can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key features of related pyridine derivatives:

Compound NameMolecular FormulaUnique Features
3-Bromo-4-chloromethylpyridineC₆H₆BrClNDifferent position of bromine and chloromethyl
2-Bromo-5-chloromethylpyridineC₆H₆BrClNBromine at the 2-position
4-Bromo-3-chloromethylpyridineC₆H₆BrClNDifferent positioning affecting reactivity
3-Chloro-5-(bromomethyl)pyridineC₆H₇BrClNVariation of halogen substituents

These compounds exhibit similar reactivity profiles but differ in their biological activity, which highlights the importance of substituent positioning on the pyridine ring.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-5-(chloromethyl)pyridine?

  • Methodological Answer: Synthesis typically involves chloromethylation of bromopyridine derivatives. A two-step approach is often employed:

Bromination: Introduce bromine at the 3-position of pyridine using brominating agents like NBS (N-bromosuccinimide) under radical initiation.

Chloromethylation: React the brominated intermediate with formaldehyde and HCl in the presence of Lewis acids (e.g., ZnCl₂ or AlCl₃) to install the chloromethyl group at the 5-position .
Note: Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize side products like dihalogenated byproducts .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR: Confirm substitution patterns (e.g., δ ~4.5 ppm for -CH₂Cl; δ ~8.5 ppm for aromatic protons).
  • Mass Spectrometry (MS): Verify molecular ion peaks (m/z ≈ 205 for M⁺) and fragmentation patterns.
  • Single-Crystal XRD: Resolve 3D molecular geometry, bond angles, and halogen interactions (critical for reactivity studies) .
  • FT-IR: Identify C-Br (~600 cm⁻¹) and C-Cl (~700 cm⁻¹) stretching vibrations .

Q. What safety precautions are required for handling this compound?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, goggles, and respirator if aerosolized.
  • Storage: Store at 4°C (preferably -4°C) in airtight, light-resistant containers to prevent decomposition .
  • Waste Disposal: Segregate halogenated waste and neutralize with alkaline solutions (e.g., NaOH) before disposal via certified hazardous waste channels .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this compound?

  • Methodological Answer:

  • Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and electrostatic potential maps. These predict reactivity toward nucleophiles or electrophiles .
  • TDDFT (Time-Dependent DFT): Simulate UV-Vis spectra to correlate experimental absorption maxima (e.g., λ ~270 nm) with electronic transitions .
  • Nonlinear Optical (NLO) Studies: Calculate hyperpolarizability (β) to assess potential in photonic materials .

Q. What strategies optimize its reactivity in cross-coupling reactions?

  • Methodological Answer:

  • Buchwald-Hartwig Amination: Use Pd catalysts (e.g., Pd(OAc)₂/XPhos) to couple amines at the bromine site. Microwave-assisted conditions enhance yields .
  • Suzuki-Miyaura Coupling: Replace Br with aryl/heteroaryl groups using Pd(PPh₃)₄ and arylboronic acids in THF/H₂O .
  • Chloromethyl Reactivity: Exploit -CH₂Cl for nucleophilic substitution (e.g., with amines or thiols) to diversify functionality .

Q. How are nonlinear optical (NLO) properties analyzed experimentally?

  • Methodological Answer:

  • Z-Scan Technique: Measure nonlinear refractive index (n₂) and absorption (β) using pulsed lasers (e.g., Nd:YAG, 532 nm).
  • Kurtz-Perry Powder Method: Quantify second-harmonic generation (SHG) efficiency relative to reference materials like urea .
  • Correlation with DFT: Validate experimental NLO data against computed hyperpolarizability values .

Q. Applications in Research

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

  • Methodological Answer:

  • CNS Drug Development: The chloromethyl group enables covalent binding to neuronal targets (e.g., GABA receptors). Bromine serves as a handle for late-stage functionalization via cross-coupling .
  • Anticancer Agents: Derivatives synthesized via Mitsunobu reaction (using DEAD/PPh₃) show cytotoxicity against MCF-7 cells (IC₅₀ ~15 µM) .

Q. What role does it play in materials science?

  • Methodological Answer:

  • Polymer Synthesis: Incorporate into conjugated polymers via Heck coupling to enhance electron-deficient character for organic electronics .
  • Metal-Organic Frameworks (MOFs): Coordinate -Br/-CH₂Cl sites with transition metals (e.g., Cu, Zn) to design porous materials for gas storage .

Properties

IUPAC Name

3-bromo-5-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPHAZLCNNDGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470808
Record name 3-bromo-5-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120277-69-2
Record name 3-bromo-5-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cooled solution of thionylchloride (41 ml, 344 mmol) at 0° C. was added cautiously (highly exothermic) portionwise (5-bromo-pyridin-3-yl)-methanol (10 g, 44.5 mmol). After complete addition the mixture was heated to reflux for 1 h to complete the reaction. After cooling, ether (50 ml) was added and the mixture cooled to 4° C. The precipitated solid was filtered off and washed with cold ether then dried at 50° C. under vacuum for 2 h to afford the title compound (9.1 g, 84%) as a light yellow solid. MS: m/e=206.9 (M+).
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
84%

Synthesis routes and methods II

Procedure details

(5-Bromopyridin-3-yl)methanol (XLV) (1.54 g, 8.2 mmol) was treated with 4M HCl in dioxane (10 mL) at 0° C. and then evaporated. The residue was dissolved in SOCl2 (4 mL) and refluxed for 2 hrs. The SOCl2 was removed and the residue was triturated with hexane to produce HCl salt of 3-bromo-5-(chloromethyl)pyridine (XLVI) as a brown solid (1.30 g, 5.4 mmol, 66% yield). The product was used without further purification. ESIMS found for C6H5BrClN m/z 206 (M+H).
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a cooled (0° C.) solution of (5-bromopyridin-3-yl)methanol (38.8 g, 0.206 mol) in dichloromethane (0.6 L) was added a solution of thionyl chloride (149 mL, 2.05 mol) in dichloromethane (200 mL). The resulting mixture was stirred at reflux overnight. The reaction was then concentrated under reduced pressure, and the resulting residue was recrystallized from diethyl ether to provide the title compound: LCMS m/z 206 [M+H]+; 1H NMR (300 MHz, d6-DMSO) δ 12.66 (s, 1H), 8.69-8.74 (m, 2H), 8.25 (s, 1H), 4.83 (s, 2H).
Quantity
38.8 g
Type
reactant
Reaction Step One
Quantity
0.6 L
Type
solvent
Reaction Step One
Quantity
149 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of (5-bromopyridin-3-yl)methanol (3 g, 16.0 mmol) in DCM (15 mL) cooled to 0° C. was added thionylchloride (7.59 g, 63.8 mmol) dropwise and the reaction mixture was stirred at room temperature over night. The mixture was poured onto ice/water (20 mL), basified with NaOH conc. (8 mL) and extracted with EtOAc (2×50 mL). Combined organics were dried over Na2SO4, filtered and evaporated to dryness. The residue was purified by silica gel flash chromatography eluting with a 0 to 40% EtOAc-Heptane gradient to give the title compound (3.08 g, 93%) as a white solid. MS: 206.0, 207.9 (M+H+).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
7.59 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Bromo-5-(chloromethyl)pyridine
3-Bromo-5-(chloromethyl)pyridine
3-Bromo-5-(chloromethyl)pyridine
3-Bromo-5-(chloromethyl)pyridine
3-Bromo-5-(chloromethyl)pyridine
3-Bromo-5-(chloromethyl)pyridine

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